Cas no 2228896-82-8 (2-1-(piperidin-4-yl)ethylquinoxaline)

2-1-(piperidin-4-yl)ethylquinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-1-(piperidin-4-yl)ethylquinoxaline
- 2228896-82-8
- EN300-1824147
- 2-[1-(piperidin-4-yl)ethyl]quinoxaline
-
- インチ: 1S/C15H19N3/c1-11(12-6-8-16-9-7-12)15-10-17-13-4-2-3-5-14(13)18-15/h2-5,10-12,16H,6-9H2,1H3
- InChIKey: LEIAGWGQMKHGNA-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC1)C(C1C=NC2C=CC=CC=2N=1)C
計算された属性
- せいみつぶんしりょう: 241.157897619g/mol
- どういたいしつりょう: 241.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.8Ų
2-1-(piperidin-4-yl)ethylquinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824147-1.0g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1824147-2.5g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1824147-5g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1824147-0.1g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1824147-0.5g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1824147-0.25g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1824147-10.0g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 10g |
$6082.0 | 2023-06-02 | ||
Enamine | EN300-1824147-0.05g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1824147-5.0g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1824147-10g |
2-[1-(piperidin-4-yl)ethyl]quinoxaline |
2228896-82-8 | 10g |
$6082.0 | 2023-09-19 |
2-1-(piperidin-4-yl)ethylquinoxaline 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
2-1-(piperidin-4-yl)ethylquinoxalineに関する追加情報
Comprehensive Analysis of 2-1-(piperidin-4-yl)ethylquinoxaline (CAS No. 2228896-82-8): Properties, Applications, and Research Insights
The compound 2-1-(piperidin-4-yl)ethylquinoxaline (CAS No. 2228896-82-8) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This quinoxaline derivative combines a piperidine moiety with a quinoxaline core, creating a versatile scaffold that researchers are actively exploring for various scientific purposes. The presence of both nitrogen-containing heterocycles in its structure makes it particularly interesting for drug discovery and medicinal chemistry applications.
Recent trends in bioactive compound research have shown growing interest in nitrogen-rich heterocycles like 2-1-(piperidin-4-yl)ethylquinoxaline. Scientists are particularly focused on understanding its molecular interactions and potential as a pharmacophore in therapeutic development. The compound's structural flexibility allows for various modifications, making it a valuable building block in combinatorial chemistry and high-throughput screening platforms. Many researchers are investigating whether this compound could serve as a precursor for central nervous system-targeting agents, given the pharmacological relevance of both piperidine and quinoxaline structures in neuroscience.
The synthesis of 2-1-(piperidin-4-yl)ethylquinoxaline typically involves multi-step organic reactions that carefully construct the molecular architecture. Modern green chemistry approaches are being applied to optimize its production, addressing current concerns about sustainable synthesis in the chemical industry. Analytical characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography has confirmed the compound's structure and purity, which is crucial for reliable research outcomes.
In material science applications, the electronic properties of 2-1-(piperidin-4-yl)ethylquinoxaline are being studied for potential use in organic electronics. The compound's conjugated system and electron-rich nature make it a candidate for organic semiconductors or photovoltaic materials. This aligns with current industry demands for novel energy-efficient materials and sustainable technologies.
From a drug development perspective, the pharmacokinetic profile of 2-1-(piperidin-4-yl)ethylquinoxaline is under investigation. Researchers are particularly interested in its blood-brain barrier permeability and metabolic stability, which are critical factors in central nervous system drug design. The compound's potential interactions with various biological targets are being mapped using advanced computational chemistry and molecular docking techniques.
Recent publications have highlighted the compound's utility in chemical biology studies, where it serves as a molecular probe to investigate enzyme mechanisms and protein-ligand interactions. The growing field of fragment-based drug discovery has shown particular interest in such privileged structures that can be optimized for specific biological applications.
Quality control and analytical method development for 2-1-(piperidin-4-yl)ethylquinoxaline have become important topics in pharmaceutical analysis. Researchers are developing robust HPLC methods and stability-indicating assays to ensure the compound's purity and integrity in various research applications. This reflects the broader industry focus on quality by design principles in chemical research.
The future research directions for 2-1-(piperidin-4-yl)ethylquinoxaline may include exploration of its structure-activity relationships through systematic derivatization studies. There is also growing interest in its potential as a fluorescence probe or imaging agent, given the photophysical properties common to quinoxaline derivatives. As the scientific community continues to investigate this compound, we anticipate new discoveries about its applications in both life sciences and advanced materials.
For researchers working with 2-1-(piperidin-4-yl)ethylquinoxaline, proper handling procedures and storage conditions should always be followed to maintain compound stability. While not classified as hazardous, standard laboratory safety protocols should be observed when working with any chemical substance. The compound's material safety data should be reviewed before experimental work begins.
In conclusion, 2-1-(piperidin-4-yl)ethylquinoxaline (CAS No. 2228896-82-8) represents an intriguing subject of study at the intersection of medicinal chemistry, material science, and chemical biology. Its unique structural features and versatile applications make it a valuable compound for ongoing research across multiple scientific disciplines. As investigation continues, we expect to gain deeper insights into its potential benefits and applications in various technological and therapeutic areas.
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